[(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring a pyrrole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyrazole precursors. These precursors are then subjected to a series of reactions, including alkylation and condensation, under controlled conditions to form the final compound. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared to other compounds with similar structures, such as:
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: Shares the pyrrole and pyrazole rings but with different substituents.
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: Contains similar functional groups but arranged differently.
The uniqueness of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15F3N4 |
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Molecular Weight |
272.27 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H15F3N4/c1-18-5-2-3-11(18)8-16-7-10-4-6-19(17-10)9-12(13,14)15/h2-6,16H,7-9H2,1H3 |
InChI Key |
LGQQRSFZLXPISM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=NN(C=C2)CC(F)(F)F |
Origin of Product |
United States |
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